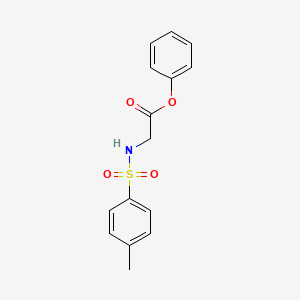

![molecular formula C20H18ClN3OS B6565593 4-chloro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide CAS No. 946294-60-6](/img/structure/B6565593.png)

4-chloro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-chloro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide” is a complex organic molecule that contains several functional groups, including an imidazole ring and a thiazole ring, both of which are heterocyclic compounds . These types of compounds are often used in medicinal chemistry due to their diverse pharmacological effects .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains an imidazole ring and a thiazole ring, which are five-membered rings with two nitrogen atoms and one sulfur atom, respectively . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The imidazole and thiazole rings, for example, might undergo reactions with electrophiles or nucleophiles . The exact reactions would depend on the specific conditions and reagents used.Aplicaciones Científicas De Investigación

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have evaluated the antileishmanial potential of this compound. Specifically, compound 13 demonstrated superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Its molecular docking study further supported its efficacy against Leishmania parasites.

Antimalarial Activity

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a significant global health concern. The synthesized compound also exhibited antimalarial effects. Notably, compounds 14 and 15 showed substantial inhibition against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .

In Silico Docking Against SARS-CoV-2 Receptors

Researchers explored the theoretical binding of this compound to SARS-CoV-2 receptors using in silico molecular docking. Understanding its interaction with viral proteins could provide insights for potential therapeutic applications .

Chemical Entities of Biological Interest (ChEBI) Classification

This compound falls under the category of benzamides in the ChEBI database. ChEBI provides information on small chemical compounds, aiding researchers in understanding their biological relevance .

ADMET Properties

Assessing the compound’s Adsorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for drug development. Researchers have likely explored these aspects to evaluate its safety and efficacy .

Mecanismo De Acción

Target of Action

Similar compounds have shown antimicrobial activity , suggesting that the targets could be key proteins or enzymes in microbial organisms

Mode of Action

It’s known that thiazole derivatives, which this compound is a part of, often interact with their targets by forming hydrogen bonds and hydrophobic interactions . This interaction can inhibit the normal function of the target, leading to the observed biological effects.

Biochemical Pathways

Thiazole derivatives are known to interfere with various biochemical pathways, including those involved in microbial growth and proliferation . The compound’s interaction with its targets can disrupt these pathways, leading to its antimicrobial effects.

Pharmacokinetics

The presence of chlorine in low molecular weight compounds like this one can affect its biological activity by altering the electrophilicity of carbon in the c-cl bond . This could potentially influence the compound’s bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have shown antimicrobial activity , suggesting that the compound could inhibit the growth and proliferation of microbial organisms at the molecular and cellular level.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions, including wearing personal protective equipment and working in a well-ventilated area .

Direcciones Futuras

The future research directions for this compound would depend on its properties and potential applications. If it has promising biological activity, it might be further developed as a pharmaceutical drug . Other potential research directions might include studying its chemical reactions or physical properties, or developing new synthesis methods .

Propiedades

IUPAC Name |

4-chloro-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3OS/c1-13-2-4-14(5-3-13)18-17(24-10-11-26-20(24)23-18)12-22-19(25)15-6-8-16(21)9-7-15/h2-9H,10-12H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCKXTQSESFUSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6565525.png)

![N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methylbenzenesulfonamido)acetamide](/img/structure/B6565546.png)

![N-[(cyclohexylcarbamoyl)amino]-2-(4-methylbenzenesulfonamido)acetamide](/img/structure/B6565547.png)

![4-methyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6565558.png)

![4-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6565570.png)

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B6565571.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B6565582.png)

![N-(3,4-dimethoxyphenyl)-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B6565589.png)

![4-bromo-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6565600.png)

![2,4-difluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6565608.png)

![3-chloro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6565609.png)